Direct Blue 199

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Direct Blue 199, also known as C.I. This compound, is a synthetic sulfonic acid dye. It is widely used in the textile and paper industries due to its excellent colorfastness and resistance to fading in water. This dye is known for its vibrant blue color and is often used for dyeing cotton, viscose fibers, hemp, silk, and nylon .

Wirkmechanismus

Target of Action

Direct Blue 199, also known as Acid Blue 9, is a type of synthetic sulfonic acid dye . The primary targets of this compound are the fibers in textiles and proteins in electrophoresis gels . The dye exhibits excellent colorfastness and resistance to fading in water .

Mode of Action

The attraction between the fibers and the dye molecules occurs via van der Waals forces and hydrogen bonding . The dye molecules then permeate the fibers and are confined within the spaces between them . They are stabilized by ionic bonding with the sulfonic acid groups present on the dye molecules and the surface of the fibers .

Biochemical Pathways

It easily forms metal complexes, among which copper complexes show the best combinations of properties .

Pharmacokinetics

It is known that the dye is soluble in water , which could influence its absorption and distribution. More research would be needed to fully outline the ADME properties of this compound.

Result of Action

The result of this compound’s action is the stable coloring of fibers in textiles and proteins in electrophoresis gels . The dye exhibits excellent colorfastness, meaning it resists fading or running when exposed to light, washing, perspiration, and other conditions .

Action Environment

The action of this compound can be influenced by environmental factors such as light, temperature, and the pH of the solution . For instance, the dye’s solubility and colorfastness can vary depending on these factors . It is also worth noting that this compound is non-hazardous under normal conditions .

Vorbereitungsmethoden

The synthesis of Direct Blue 199 involves several steps:

Synthesis of Disulfur Dichloride: Aniline, dimethyl sulfate, and thionyl chloride are mixed and heated to generate disulfur dichloride.

Synthesis of Meta-Nitroaniline: Disulfur dichloride is added to nitric acid to produce meta-nitroaniline.

Synthesis of Ortho-Aminobenzoic Acid: Meta-nitroaniline reacts with ammonia to form ortho-aminobenzoic acid.

Synthesis of this compound: Ortho-aminobenzoic acid is mixed with sulfonic acid under appropriate temperature and pH conditions to produce this compound.

In industrial production, copper phthalocyanine is used as the raw material. It reacts with chlorosulfonic acid and thionyl chloride, followed by neutralization with sodium bicarbonate, ammonia, and sodium hydroxide. The product is then salted out, filtered, dried, and crushed .

Analyse Chemischer Reaktionen

Direct Blue 199 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the dye into simpler compounds.

Substitution: The dye can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Direct Blue 199 has several scientific research applications:

Chemistry: It is used as a standard dye in various analytical techniques.

Biology: The dye is employed as a protein stain in electrophoresis gels, helping to visualize protein bands.

Medicine: Research studies have explored its potential use in medical diagnostics and treatments.

Industry: Apart from textiles and paper, the dye is used in the carpet industry and wastewater treatment to monitor the efficiency of treatment plants .

Vergleich Mit ähnlichen Verbindungen

Direct Blue 199 can be compared with other similar compounds, such as:

- Direct Blue 71

- Direct Blue 86

- Direct Blue 78

These dyes share similar chemical structures and properties but differ in their specific applications and performance characteristics. This compound is unique due to its high colorfastness and resistance to fading, making it particularly suitable for applications requiring long-lasting color stability .

Eigenschaften

CAS-Nummer |

12222-04-7 |

|---|---|

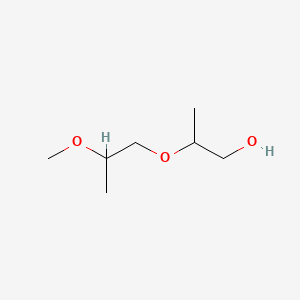

Molekularformel |

C12H27B3O3 |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

ANone: While the exact molecular formula and weight can vary slightly based on the specific salt form and degree of sulfonation, Direct Blue 199 generally belongs to the copper phthalocyanine class of dyes with a complex structure containing sulfonic acid groups. []

ANone: this compound can undergo photodegradation when exposed to UV light. Studies have explored the use of photocatalytic materials like titanium dioxide (TiO2) [, , , ] and zinc oxide (ZnO) [] to enhance the degradation process.

ANone: TiO2 acts as a photocatalyst, absorbing UV light and generating reactive oxygen species that can break down the dye molecules. [, ]

ANone: Researchers have explored incorporating polyurethane binders into TiO2 coatings applied to cotton fabrics. These binders promote adhesion between the TiO2 particles and the fabric surface, improving the durability of the photocatalytic coating. []

ANone: Color removal, a key indicator of degradation, is typically measured using spectrophotometry. The reduction in color strength values (K/S) of the dye solution after treatment is determined, providing insights into the effectiveness of the degradation process. [, ]

ANone: Various methods have been studied for the removal of this compound from wastewater, including: * Biosorption: Utilizing materials like maize cob, citrus peel, and rice husk to adsorb the dye. [, ] * Photocatalysis: Employing semiconductor materials like TiO2 and ZnO to degrade the dye under UV or visible light irradiation. [, , , , , , ] * Coagulation-Flocculation: This process shows limited effectiveness for this compound. [] * Activated Carbon Treatment: Demonstrates significant color removal efficiency. []

ANone: While the provided research focuses mainly on this compound, the document does mention various classes of dyes, including acid, basic, mordant, vat, disperse, direct, sulfur, and reactive dyes. Each class possesses different properties and environmental impacts. Further research is needed to assess their suitability as alternatives to this compound. []

ANone: Research suggests that calcined hydrotalcite, a type of clay, shows promise in separating and recovering this compound from wastewater. This recovered dye could potentially be reused in other industrial processes, promoting resource efficiency and minimizing waste. []

ANone: Key analytical techniques employed in this compound research include: * X-ray Diffraction (XRD): For characterizing the crystal structure of photocatalytic materials like TiO2. [, , , ] * Scanning Electron Microscopy (SEM): For examining the surface morphology and particle size of TiO2 coatings. [, , ] * UV-Vis Spectroscopy: For monitoring the degradation of this compound by measuring changes in absorbance. [, , , , ] * Fourier-transform Infrared Spectroscopy (FTIR): For analyzing the chemical composition and functional groups present in materials. [, ] * Thermogravimetric Analysis (TGA): For studying the thermal stability of materials and their interactions with dyes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.